![molecular formula C10H11Cl2NO B13273496 3-[(3,4-Dichlorophenyl)methoxy]azetidine CAS No. 615576-65-3](/img/structure/B13273496.png)
3-[(3,4-Dichlorophenyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Dichlorophenyl)methoxy]azetidine is an organic compound with the molecular formula C10H11Cl2NO It is characterized by the presence of a dichlorophenyl group attached to an azetidine ring through a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dichlorophenyl)methoxy]azetidine typically involves the reaction of 3,4-dichlorophenylmethanol with azetidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dichlorophenyl)methoxy]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives. These products can be further utilized in different applications, including the synthesis of more complex molecules.
Scientific Research Applications
3-[(3,4-Dichlorophenyl)methoxy]azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,4-Dichlorophenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(3,4-Dichlorophenyl)methoxy]azetidine include:
- 3-[(3,4-Dichlorophenyl)methoxy]benzoic acid
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- 3,4-Dichlorophenylacetic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique azetidine ring structure. This ring imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy linkage also contributes to its reactivity and potential for modification, allowing for the synthesis of a wide range of derivatives with diverse functionalities.
Properties
CAS No. |
615576-65-3 |
|---|---|
Molecular Formula |
C10H11Cl2NO |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
3-[(3,4-dichlorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11Cl2NO/c11-9-2-1-7(3-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI Key |
CPZNGXLCJCDKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


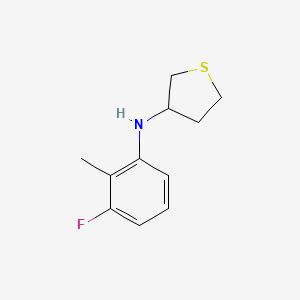
![1-[(Cyclohexylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13273419.png)
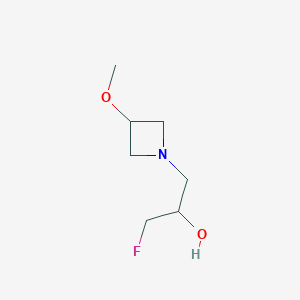
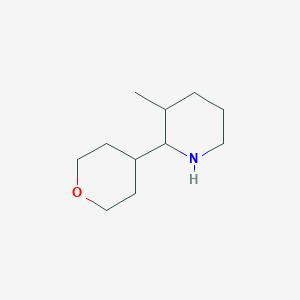
![(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol](/img/structure/B13273438.png)



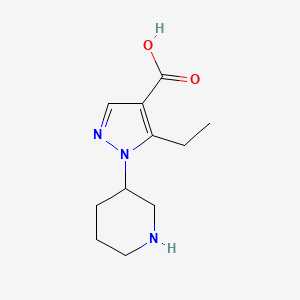
![(3R)-3-[(2R)-butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B13273465.png)

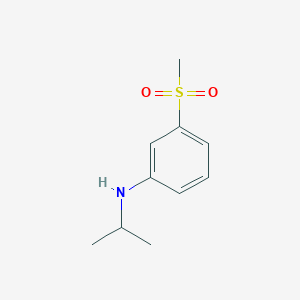
![Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13273484.png)
![4-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13273489.png)
